

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

chemical structure

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Compound of Interest

Compound Name:	(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid
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An In-Depth Technical Guide to **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid**: A Versatile Building Block in Modern Synthesis

Introduction

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a specialized aromatic boronic acid that has emerged as a significant building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique trifunctionalized structure, featuring a boronic acid moiety, an ethoxycarbonyl group, and a nitro group, imparts a distinct reactivity profile. The strategic placement of two potent electron-withdrawing groups (nitro and ethoxycarbonyl) on the phenyl ring significantly influences the Lewis acidity of the boron center and the overall electronic character of the molecule. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions and drug discovery.

Physicochemical and Structural Properties

The physical and chemical characteristics of a reagent are fundamental to its handling, storage, and application in synthesis. **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** is typically a solid at room temperature.[1]

Table 1: Physicochemical Properties of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid**

Property	Value	Reference
CAS Number	850568-37-5	[1] [2]
Molecular Formula	C ₉ H ₁₀ BNO ₆	[1]
Molecular Weight	238.99 g/mol	[1]
Appearance	Solid	[1]
Melting Point	158-163 °C	[1]
Synonyms	3-(Ethoxycarbonyl)-5-nitrobenzeneboronic acid, Ethyl 3-borono-5-nitrobenzoate	[1]

Structural Analysis and Reactivity

The reactivity of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** is dictated by the interplay of its three functional groups.

- Boronic Acid (-B(OH)₂): This group is the cornerstone of the molecule's utility, primarily serving as the organoboron partner in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[\[3\]](#) The boron atom is Lewis acidic and can form reversible complexes with diols.[\[4\]](#)[\[5\]](#)
- Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but, more importantly, it increases the Lewis acidity of the boronic acid. This electronic effect can influence the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[\[6\]](#)
- Ethoxycarbonyl Group (-COOEt): This ester group also acts as an electron-withdrawing substituent, further modulating the electronic properties of the molecule. It also provides a synthetic handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

The combined effect of the nitro and ethoxycarbonyl groups makes the phenyl ring electron-deficient, which is a critical consideration when designing cross-coupling strategies.

Caption: Chemical structure of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid**.

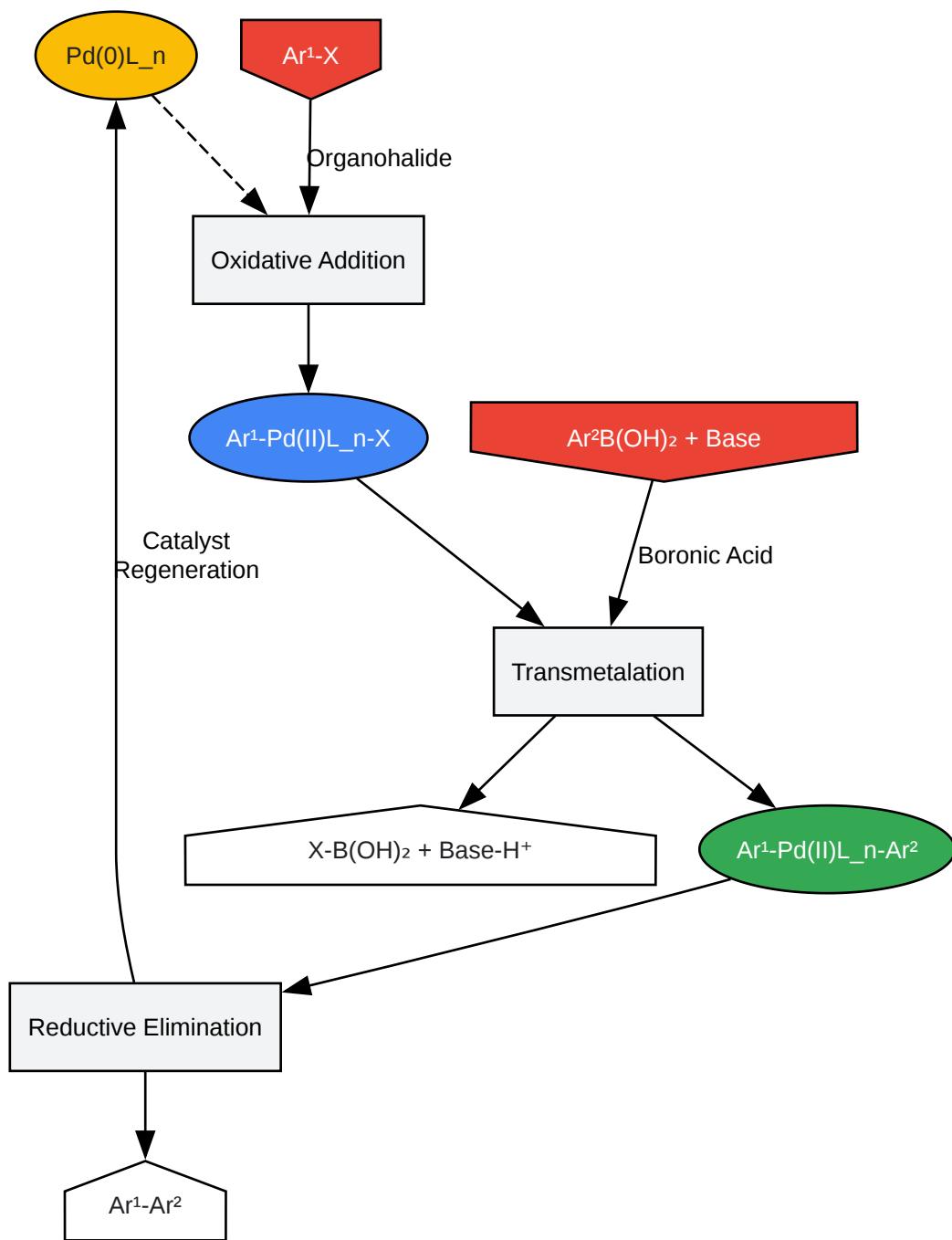
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for synthesizing biaryls, styrenes, and polyolefins.[\[3\]](#)[\[7\]](#) The reaction couples an organoboron compound (like our title molecule) with an organohalide or triflate in the presence of a palladium catalyst and a base.[\[3\]](#)

Mechanism

The catalytic cycle is generally understood to involve three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide ($\text{Ar}^1\text{-X}$), forming a Pd(II) complex.
- Transmetalation: The organic group (Ar^2) from the boronic acid is transferred to the palladium center. This step, often rate-determining, requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[\[6\]](#)
- Reductive Elimination: The two organic groups (Ar^1 and Ar^2) on the palladium complex couple and are eliminated as the final biaryl product ($\text{Ar}^1\text{-Ar}^2$), regenerating the Pd(0) catalyst which re-enters the cycle.

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol is a generalized procedure for a Suzuki-Miyaura cross-coupling reaction and should be adapted and optimized for specific substrates.

- **Reagent Preparation:** To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** (1.2-1.5 eq.), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq.).
- **Solvent Addition:** Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Medicinal Chemistry and Drug Discovery

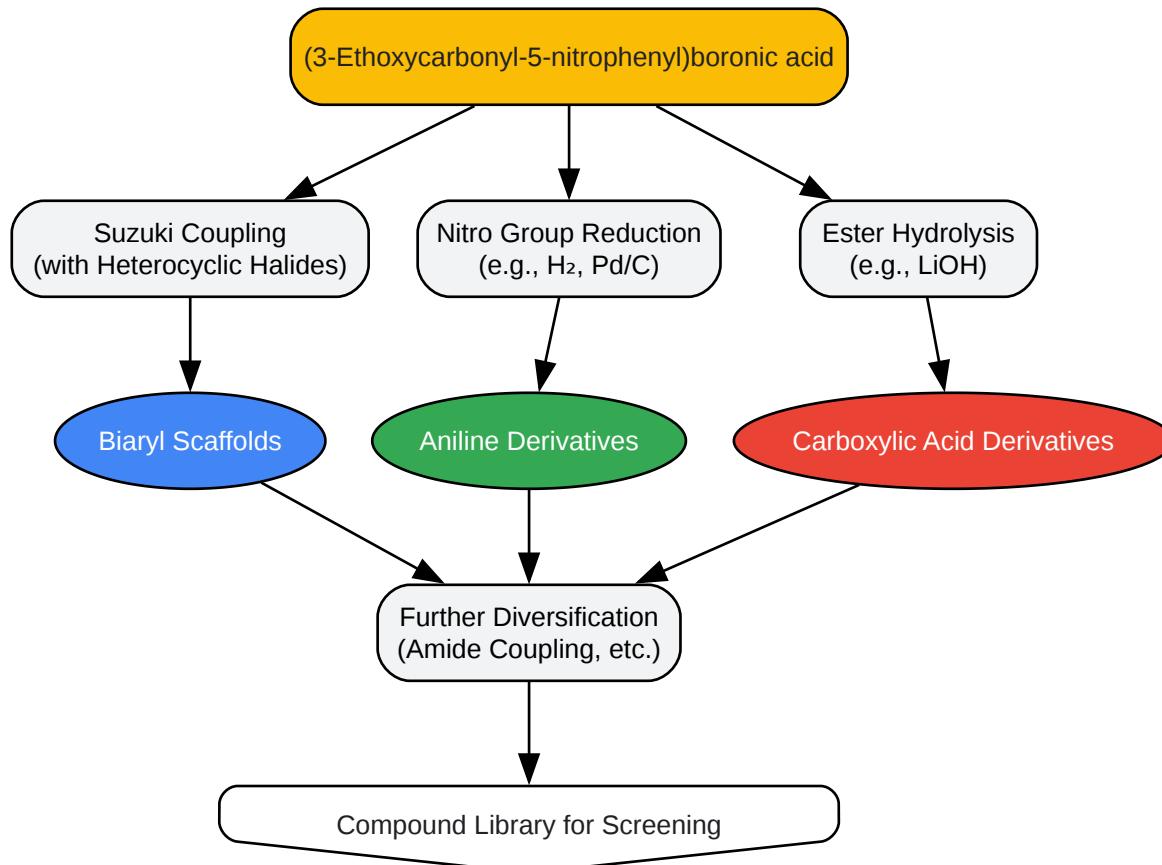
Boron-containing compounds have garnered significant interest in drug discovery, culminating in several FDA-approved drugs such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.^{[5][8]} The boronic acid moiety is a unique pharmacophore capable of forming reversible covalent bonds with catalytic serine, threonine, or cysteine residues in enzymes.^[5]

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid serves as a versatile scaffold for generating compound libraries for drug screening.

- **Scaffold for Bioactive Molecules:** It can be coupled with various heterocyclic halides to produce complex molecules with potential anti-infective or anti-neoplastic properties.^[9]
- **Synthetic Versatility:** The nitro group can be readily reduced to an amine, providing a new vector for chemical diversification (e.g., amide formation, sulfonylation).

- Ester Modification: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, which can serve as a key binding element for certain biological targets or be converted into other functional groups.

This trifunctional nature allows for the systematic exploration of chemical space around a central phenylboronic acid core, a key strategy in modern lead optimization.



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Caption: Synthetic utility in medicinal chemistry workflows.

Safety and Handling

As with all laboratory chemicals, **(3-Ethoxycarbonyl-5-nitrophenoxy)boronic acid** should be handled with appropriate care. Based on safety data for structurally similar nitrophenoxyboronic acids, the following precautions are advised.

- Hazards: May be harmful if swallowed.[10] Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[10]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][12]
- Handling: Use in a well-ventilated area or a chemical fume hood.[10] Avoid breathing dust. Wash hands thoroughly after handling.[11]
- Storage: Store in a cool, dry place in a tightly sealed container.[11] Recommended storage is at room temperature.[1]

Conclusion

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a highly functionalized and valuable reagent in modern organic chemistry. Its well-defined structure, featuring strategically placed electron-withdrawing groups, provides a unique reactivity profile that is advantageous for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling. The additional functional handles (nitro and ester groups) offer extensive opportunities for post-coupling modifications, making it an ideal building block for creating diverse compound libraries in drug discovery and materials science research. Proper understanding of its properties, reactivity, and handling is key to unlocking its full synthetic potential.

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